molecular formula C8H6BrNO2 B12882195 6-Bromo-4-methoxybenzo[d]isoxazole

6-Bromo-4-methoxybenzo[d]isoxazole

Cat. No.: B12882195
M. Wt: 228.04 g/mol
InChI Key: GDWZMOHRWWTXNW-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxybenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents can be optimized for cost-effectiveness and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxybenzo[d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-4-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]isoxazole: Lacks the bromine atom, leading to different reactivity and properties.

    6-Chloro-4-methoxybenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.

Uniqueness

6-Bromo-4-methoxybenzo[d]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

6-bromo-4-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-7-2-5(9)3-8-6(7)4-10-12-8/h2-4H,1H3

InChI Key

GDWZMOHRWWTXNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=NO2)Br

Origin of Product

United States

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